Heparin disaccharide I-A sodium

Description

BenchChem offers high-quality Heparin disaccharide I-A sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heparin disaccharide I-A sodium including the price, delivery time, and more detailed information at info@benchchem.com.

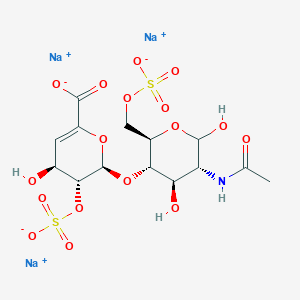

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNGZNBPYOKPM-NYNVPWSXSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NNa3O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463603 | |

| Record name | Heparin disaccharide I-A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136098-00-5 | |

| Record name | Heparin disaccharide I-A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Heparin Disaccharide I-A Sodium Salt

This technical guide provides a comprehensive overview of the core chemical properties of Heparin Disaccharide I-A Sodium Salt, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Chemical and Physical Properties

Heparin Disaccharide I-A Sodium Salt is a sulfated disaccharide derived from heparin. It is a white to off-white, hygroscopic powder that is soluble in water.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of Heparin Disaccharide I-A Sodium Salt.

| Property | Value | Source |

| CAS Number | 136098-00-5 | [2][3] |

| Molecular Formula | C₁₄H₁₈NNa₃O₁₇S₂ | [3] |

| or C₁₄H₂₁NO₁₇S₂·3Na | [2] | |

| Molecular Weight | 605.38 g/mol | [3] |

| or 608.42 g/mol | [2] |

Experimental Protocols

The characterization of Heparin Disaccharide I-A Sodium Salt involves various analytical techniques to determine its structure, purity, and other chemical properties. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Strong Anion-Exchange (SAX) HPLC is a widely used method for the analysis and purification of heparin-derived oligosaccharides.[4]

Methodology:

-

Column: A polymer-based strong anion-exchange (SAX) column is typically used.[5]

-

Mobile Phase: A gradient elution is employed, commonly using a sodium chloride (NaCl) solution buffered to a specific pH. For example, a linear gradient from 0.125 M to 2.5 M NaCl in a pH 3 buffered mobile phase.[4]

-

Flow Rate: A constant flow rate, for instance, 0.8 mL/min, is maintained.[4]

-

Temperature: The column is maintained at a constant temperature, such as 35°C.[4]

-

Detection: UV detection at 215 nm is commonly used.[4]

-

Sample Preparation: The Heparin Disaccharide I-A Sodium Salt sample is dissolved in the initial mobile phase buffer.

-

Analysis: The sample is injected into the HPLC system, and the retention time is compared with that of a known standard to determine purity. The peak area can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for the structural characterization of heparin and its derivatives.[6][7]

Methodology:

-

Sample Preparation: Weigh between 10 and 40 mg of Heparin Disaccharide I-A Sodium Salt into a 5 mm NMR tube and dissolve in 0.6 mL of deuterium oxide (D₂O). Add an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[6]

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.[6]

-

Acquisition Parameters:

-

Data Processing and Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts of the signals are referenced to the TSP signal at 0.00 ppm. The characteristic signals for the different protons in the disaccharide are then assigned to confirm its structure.[8]

Mass Spectrometry (MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for determining the molecular weight of heparin-derived oligosaccharides.[9][10]

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, often with a small amount of a volatile salt to aid ionization.

-

Instrumentation: The analysis is performed on a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization source.[10]

-

Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized.

-

Mass Analysis: The generated ions are then transferred to the mass analyzer (e.g., time-of-flight, quadrupole, or ion trap) where their mass-to-charge ratio (m/z) is measured.

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the different charge states of the molecule. The molecular weight can be calculated from the m/z values of these peaks.

Biological Context and Signaling Pathways

Heparin and its constituent disaccharides are known to interact with a wide range of proteins, thereby modulating various biological processes. These interactions are often crucial for cell signaling, including growth factor signaling and the regulation of the coagulation cascade.[11]

Interaction with Growth Factors

Heparan sulfate proteoglycans, which are structurally similar to heparin, play a critical role in modulating the activity of heparin-binding growth factors such as Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factor (VEGF).[1][12] The sulfated disaccharide units are key to these interactions.

Figure 1. Heparin Disaccharide-Mediated Growth Factor Signaling.

Role in the Coagulation Cascade

Heparin is a potent anticoagulant that functions primarily by activating antithrombin (AT), a serine protease inhibitor.[3] The activated AT then inhibits key coagulation factors, particularly thrombin (Factor IIa) and Factor Xa.[13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bfarm.de [bfarm.de]

- 7. ipqpubs.com [ipqpubs.com]

- 8. aschimfarma.federchimica.it [aschimfarma.federchimica.it]

- 9. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid chromatography/mass spectrometry sequencing approach for highly sulfated heparin-derived oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. umc.br [umc.br]

- 12. Comparison of the Interactions of Different Growth Factors and Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Heparin Disaccharide I-A Sodium: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Heparin Disaccharide I-A Sodium, a fundamental building block of heparin and heparan sulfate, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, established experimental protocols for its analysis, and its role within the broader biological context of glycosaminoglycans (GAGs).

Core Compound Specifications

Heparin Disaccharide I-A Sodium is a sulfated disaccharide that is a product of the enzymatic cleavage of heparin and heparan sulfate. Its specific structure and sulfation pattern are critical to the biological activity of the parent polysaccharide.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₁NO₁₇S₂·3Na | [1] |

| Molecular Weight | 608.42 g/mol | [1] |

| Systematic Name | 2-(Acetylamino)-2-deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-D-glucose 6-(hydrogen sulfate), trisodium salt | [1] |

| Abbreviation | ΔUA-GlcNAc(6S) | N/A |

Biological Significance

Heparin and heparan sulfate (HS) are complex linear polysaccharides involved in a multitude of biological processes, including blood coagulation, cell growth and differentiation, and inflammation.[1][2] These functions are largely mediated by the interaction of specific sulfation patterns within the GAG chains with a wide range of proteins, such as growth factors, enzymes, and extracellular matrix components.

The anticoagulant activity of heparin, its most well-known therapeutic function, is primarily attributed to a specific pentasaccharide sequence that binds to antithrombin III, accelerating the inactivation of thrombin and other coagulation factors.[3] While the precise signaling role of individual disaccharide units like Heparin Disaccharide I-A is a subject of ongoing research, the analysis of the disaccharide composition of heparin and HS is a critical tool for understanding their structure-function relationships.[1] The relative abundance of different disaccharides, including I-A, can vary depending on the tissue source and physiological or pathological state, making disaccharide analysis a potential avenue for biomarker discovery.

Experimental Protocols: Disaccharide Analysis

The quantitative analysis of the disaccharide composition of heparin and heparan sulfate is a cornerstone for their characterization. The following is a generalized protocol for the enzymatic digestion of heparin/HS and subsequent analysis by Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC).

Enzymatic Depolymerization of Heparin/Heparan Sulfate

Objective: To quantitatively cleave the polysaccharide into its constituent disaccharides using a cocktail of heparin lyases.

Materials:

-

Heparin or Heparan Sulfate sample

-

Heparin Lyase I, II, and III

-

Digestion Buffer (e.g., 20 mM sodium acetate, 2 mM Ca(CH₃COO)₂, pH 7.0)

-

Microcentrifuge tubes

-

Incubator at 37°C

Procedure:

-

Dissolve a known quantity (e.g., 1 mg) of the heparin/HS sample in the digestion buffer in a microcentrifuge tube.

-

Add a specific activity of Heparin Lyase I to the sample solution.

-

Incubate the mixture at 37°C for a defined period (e.g., 2 hours) with gentle agitation.

-

Subsequently, add Heparin Lyase III to the same reaction mixture and continue the incubation (e.g., for 1 hour). The sequential addition of enzymes ensures optimal depolymerization.[4]

-

Terminate the enzymatic reaction by heat inactivation (e.g., boiling at 100°C for 2 minutes).

-

The resulting solution contains a mixture of disaccharides, including Heparin Disaccharide I-A.

SAX-HPLC Analysis of Disaccharides

Objective: To separate and quantify the individual disaccharides from the enzymatic digest.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Strong Anion Exchange (SAX) column

-

Mobile Phase A (low salt concentration, e.g., sodium dihydrogenphosphate at pH 3.0)

-

Mobile Phase B (high salt concentration, e.g., sodium dihydrogenphosphate with lithium perchlorate at pH 3.0)

-

Disaccharide standards (including Heparin Disaccharide I-A)

Procedure:

-

Filter the enzymatic digest through a 0.22 µm syringe filter before injection into the HPLC system.

-

Equilibrate the SAX column with the initial mobile phase conditions.

-

Inject a defined volume (e.g., 50 µl) of the filtered digest onto the column.

-

Separate the disaccharides using a salt gradient elution. A typical gradient might involve a linear increase in the percentage of Mobile Phase B over a period of 30-60 minutes.[4]

-

Detect the eluted disaccharides by their UV absorbance at 232 nm. This wavelength is characteristic of the unsaturated uronic acid residue created by the lyase action.[4]

-

Identify the individual disaccharide peaks by comparing their retention times with those of the injected standards.

-

Quantify the amount of each disaccharide by integrating the peak area and comparing it to a standard curve generated from known concentrations of the disaccharide standards.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of heparin/heparan sulfate disaccharide composition.

Caption: Workflow for Heparin Disaccharide Analysis.

References

- 1. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparin Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Heparin Disaccharide I-A in Glycosaminoglycan Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions and research applications of Heparin Disaccharide I-A, a fundamental structural component of heparin and heparan sulfate glycosaminoglycans (GAGs). This document details its role in critical cellular processes, presents quantitative data from key studies, outlines relevant experimental protocols, and illustrates complex biological pathways and workflows through detailed diagrams.

Introduction to Heparin and Glycosaminoglycans

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units.[1] One of the most studied GAGs is heparin, a highly sulfated polysaccharide known for its clinical use as an anticoagulant.[2][3] Heparin and the closely related heparan sulfate (HS) are involved in a myriad of biological processes, including cell signaling, inflammation, cell growth and differentiation, and host-pathogen interactions.[1][4] The vast functional diversity of these molecules stems from their complex and heterogeneous sulfation patterns, which create specific binding sites for a wide array of proteins.[5] Understanding the structure-function relationship of individual disaccharide units is therefore critical to deciphering the "sulfation code" that governs GAG bioactivity.

Heparin is predominantly composed of a repeating disaccharide unit of a uronic acid (either L-iduronic acid or D-glucuronic acid) linked to a glucosamine residue.[6][7] These units undergo extensive enzymatic modifications, including N-deacetylation/N-sulfation and O-sulfation at various positions, resulting in significant structural diversity.[8] The analysis of the disaccharide composition of heparin and HS after enzymatic digestion is a cornerstone of GAG structural analysis.[9][10]

Heparin Disaccharide I-A: Structure and Significance

Heparin Disaccharide I-A is one of the twelve common disaccharides derived from the enzymatic digestion of heparin and heparan sulfate. Its structure is defined as ΔUA,2S-GlcNS , which represents an unsaturated uronic acid at the non-reducing end, sulfated at the 2-O position, and an N-sulfated glucosamine. The ΔUA (4,5-unsaturated uronic acid) is a characteristic product of heparinase-mediated cleavage.

This trisulfated disaccharide is a significant component of highly sulfated zones within heparin and heparan sulfate chains. Its prevalence and specific sulfation pattern make it a key player in mediating interactions with various heparin-binding proteins, thereby influencing downstream biological events.

Biological Functions and Signaling Pathways

While much of the research has focused on the anticoagulant properties of the specific pentasaccharide sequence that binds antithrombin, individual disaccharide units and short oligosaccharides are now understood to possess biological activities independent of anticoagulation, particularly in the realm of inflammation and cell signaling.[11][12]

Modulation of T-Cell Function and Inflammation

Research has demonstrated that a trisulfated heparin disaccharide (3S-DS), consistent with the structure of Disaccharide I-A, can significantly regulate T-cell function.[12][13] This modulation occurs through several mechanisms:

-

Inhibition of Proinflammatory Cytokine Secretion: The disaccharide has been shown to reduce the secretion of key proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) from activated T-cells.[12][13]

-

Downregulation of NF-κB Activation: A critical step in the inflammatory cascade, the activation of the transcription factor NF-κB in T-cells, is attenuated by the trisulfated disaccharide.[13]

-

Inhibition of T-Cell Migration: The disaccharide can inhibit chemokine-induced T-cell migration. Specifically, it has been shown to inhibit CXC chemokine ligand 12 (CXCL12)-dependent migration both in vitro and in vivo.[13] This is achieved by desensitizing the CXCR4 receptor and attenuating CXCL12-induced phosphorylation of Pyk2, a key kinase in cell migration signaling.[13]

The signaling pathway affected by the trisulfated heparin disaccharide in T-cells is illustrated below.

Caption: Signaling pathway in T-cells modulated by Heparin Disaccharide I-A.

Interaction with Growth Factors

Heparin and heparan sulfate are well-known modulators of growth factor activity, such as Fibroblast Growth Factor (FGF).[4] They can bind to FGF, promoting its dimerization and interaction with its cell surface receptor, thereby potentiating its signaling. While larger oligosaccharides are typically required for this potentiation, studies with smaller, non-sulfated disaccharides have shown they do not mimic the inhibitory effects of larger heparin conjugates on endothelial cell growth and do not effectively compete for FGF-2 binding.[14] This highlights the critical role of sulfation, as found in Disaccharide I-A, for high-affinity protein interactions.

Quantitative Data Summary

The following tables summarize quantitative data related to the composition and activity of heparin disaccharides from relevant studies.

Table 1: Disaccharide Composition of Porcine Heparin Data adapted from direct-infusion electrospray ionization mass spectrometry (ESI-MS) analysis after enzymatic digestion.[15]

| Disaccharide Species | Composition (%) |

| ΔUA,2S-GlcNS,6S (I-S) | 81 - 88% |

| ΔUA-GlcNS,6S / ΔUA,2S-GlcNS (I-A) | 11 - 19% |

| ΔUA,2S-GlcNAc,6S | Detected |

Table 2: Effects of Trisulfated Disaccharide on T-Cell Function Data represents the inhibitory effects observed in cell-based assays.[13]

| Assay | Disaccharide Concentration | Observed Effect |

| Anti-CD3-induced TNF-α Secretion | 100 µg/mL | ~50% reduction in secretion |

| Anti-CD3-induced IFN-γ Secretion | 100 µg/mL | ~40% reduction in secretion |

| CXCL12-induced T-cell Migration | 10 µg/mL | Significant inhibition of migration |

| CXCL12-induced T-cell Adhesion to Fibronectin | 10 µg/mL | Significant decrease in adhesion |

Experimental Protocols

Detailed methodologies are crucial for the study of heparin disaccharides. Below are protocols for key experiments.

Protocol for Heparin/HS Disaccharide Compositional Analysis

This protocol outlines the enzymatic digestion of heparinoids followed by analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[16][17]

Caption: Experimental workflow for GAG disaccharide analysis.

Methodology:

-

Sample Preparation: Isolate GAGs from the biological source. For complex matrices like serum, an initial fractionation step using anion exchange chromatography may be required to enrich the GAG fraction.[17]

-

Enzymatic Digestion: Resuspend the purified GAG sample in a digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0). Add a cocktail of heparin lyases I, II, and III to ensure complete depolymerization of the polysaccharide chains into disaccharides.

-

Incubation: Incubate the reaction mixture at 37°C for a sufficient period (e.g., 4 to 16 hours) to allow for complete digestion.

-

Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

Sample Cleanup: Use solid-phase extraction (SPE) with a graphitized carbon cartridge to desalt the sample and remove enzymes and other impurities.

-

LC-MS/MS Analysis: Analyze the purified disaccharides using a suitable liquid chromatography method, such as reversed-phase ion-pairing (RPIP)-HPLC, coupled to a mass spectrometer.[9] Use tandem mass spectrometry (MS/MS) for unambiguous identification and quantification of the disaccharide isomers, including Heparin Disaccharide I-A.[16][17]

Protocol for T-Cell Migration (Transwell) Assay

This protocol is used to assess the effect of Heparin Disaccharide I-A on chemokine-induced T-cell migration.[13]

Methodology:

-

Cell Preparation: Isolate T-cells from the source (e.g., human peripheral blood or mouse spleen) and resuspend them in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 5 x 10^6 cells/mL.

-

Pre-incubation: Incubate the T-cells with various concentrations of Heparin Disaccharide I-A (or a vehicle control) for 30 minutes at 37°C.

-

Assay Setup: Use a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size). Add assay medium containing the chemokine (e.g., 100 ng/mL CXCL12) to the lower chamber.

-

Cell Seeding: Add 100 µL of the pre-incubated T-cell suspension to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow cell migration.

-

Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a hemocytometer, flow cytometer, or a cell counting reagent.

-

Data Analysis: Calculate the percentage of migration relative to the total number of cells added. Compare the migration in the presence of Heparin Disaccharide I-A to the control group to determine the percent inhibition.

Role in Drug Development and Future Perspectives

The distinct biological activities of specific heparin disaccharides like I-A open up new avenues for therapeutic development. While heparin's primary clinical use is as an anticoagulant, its fragments are being explored for their anti-inflammatory, anti-cancer, and anti-viral properties.[4][18]

The ability of Heparin Disaccharide I-A to modulate T-cell activity suggests its potential as a lead structure for developing novel anti-inflammatory agents.[12] By using the disaccharide as a basic scaffold, medicinal chemists can design and synthesize mimetics with improved potency, stability, and oral bioavailability, while minimizing anticoagulant side effects. The chemoenzymatic synthesis of defined heparin oligosaccharides, using disaccharides as building blocks, is a powerful strategy to generate compounds for structure-activity relationship studies.[19][20][21]

The logical relationship between the structure of Heparin Disaccharide I-A and its function is summarized in the diagram below.

Caption: Relationship between structure, function, and application of Disaccharide I-A.

References

- 1. Recent progress and applications in glycosaminoglycan and heparin research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Glycosaminoglycan Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Heparin: an intervenor in cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedient Synthesis of Core Disaccharide Building Blocks from Natural Polysaccharides for Heparan Sulfate Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General Considerations for Diversifying Heparin Drug Products by Improving the Current Heparin Manufacturing Process and Reintroducing Bovine Sourced Heparin to the US Market - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyphenated techniques for the analysis of heparin and heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The disaccharide composition of heparins and heparan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Heparin-disaccharide affects T cells: inhibition of NF-kappaB activation, cell migration, and modulation of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of disaccharides derived from heparin and evaluation of effects on endothelial cell growth and on binding of heparin to FGF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Techniques for Detection of Clinical Used Heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New Applications of Heparin and Other Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

The Role of Heparin Disaccharide I-A in Antithrombin III Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin's anticoagulant activity is central to the prevention and treatment of thromboembolic disorders. This activity is primarily mediated through its high-affinity binding to and activation of antithrombin III (ATIII), a serine protease inhibitor that regulates key enzymes in the coagulation cascade. The specificity of this interaction is predominantly dictated by a unique pentasaccharide sequence within the heparin polymer. This technical guide provides an in-depth exploration of the role of a critical component of this pentasaccharide, the disaccharide unit ΔUA2S-GlcNS6S, referred to here as Heparin Disaccharide I-A, in the binding to ATIII. While high-affinity binding is a characteristic of the entire pentasaccharide, this guide will elucidate the specific contributions of the I-A disaccharide, present quantitative binding data for the complete pentasaccharide, detail relevant experimental protocols, and visualize the associated molecular interactions and workflows.

The specific pentasaccharide sequence responsible for high-affinity binding to antithrombin is GlcNAc/NS,6S-GlcA-GlcNS,3,6S-IdoA2S-GlcNS,6S[1]. Heparin Disaccharide I-A corresponds to the reducing end of this pentasaccharide, consisting of a 2-O-sulfated α-L-iduronic acid (IdoA2S) linked to an N,6-O-disulfated α-D-glucosamine (GlcNS,6S).

The Contribution of Disaccharide I-A to Antithrombin III Binding

While the entire pentasaccharide is required for high-affinity binding, studies have dissected the contributions of its constituent parts. The binding process is understood to be a two-step mechanism involving an initial weak binding followed by a conformational change in ATIII that leads to tighter binding[2]. The central trisaccharide of the pentasaccharide sequence is crucial for the initial recognition and for inducing the conformational change in antithrombin[3].

NMR spectroscopy studies have indicated that the reducing-end disaccharide (I-A) has a reduced involvement in the direct binding to ATIII compared to the non-reducing end trisaccharide[1]. However, the I-A moiety is still considered essential for stabilizing the activated conformation of antithrombin once the initial binding has occurred[1]. The structural integrity of this disaccharide and its proper orientation are necessary to achieve the full binding potential of the pentasaccharide. Furthermore, extensions to the reducing end of the pentasaccharide have been shown to increase the binding affinity at physiological ionic strengths, suggesting that the region around the I-A disaccharide plays a role in modulating the overall interaction[2].

Quantitative Binding Data

Direct quantitative binding data for the isolated Heparin Disaccharide I-A to ATIII is not extensively reported in the literature, as the affinity is significantly lower than that of the full pentasaccharide. The available quantitative data focuses on the pentasaccharide and larger heparin fragments, which reflects the cooperative nature of the binding interaction.

| Ligand | Method | Dissociation Constant (KD) | Binding Enthalpy (ΔH) | Reference |

| High-affinity Pentasaccharide | Titration Calorimetry | 7.1 x 105 M-1 (KA) | -48.3 kJ mol-1 | [4] |

| High-affinity Octasaccharide | Titration Calorimetry | 6.7 x 106 M-1 (KA) | -54.4 kJ mol-1 | [4] |

| High-affinity Heparin | Stopped-flow Fluorimetry | 7.2 x 10-8 M | - | [5] |

| High-affinity Pentasaccharide | Stopped-flow Fluorimetry | 3.6 x 10-8 M | - | [6] |

| Full-length Heparin (containing pentasaccharide) | Stopped-flow Fluorimetry | 1.0 x 10-8 M | - | [6] |

Signaling Pathways and Binding Mechanism

The binding of the heparin pentasaccharide to ATIII induces a critical conformational change in the protein, which is the basis for its enhanced anticoagulant activity. This allosteric activation exposes the reactive center loop of ATIII, making it a more efficient inhibitor of coagulation proteases, particularly Factor Xa.

Caption: Heparin-ATIII binding and activation pathway.

Experimental Protocols

The study of the interaction between heparin disaccharides and ATIII employs several biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (KA), enthalpy (ΔH), and stoichiometry (n).

Caption: Workflow for Isothermal Titration Calorimetry.

Methodology:

-

Protein and Ligand Preparation: Purified recombinant or plasma-derived human ATIII is dialyzed extensively against the desired buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). A concentrated solution of synthetic Heparin Disaccharide I-A is prepared in the final dialysis buffer. Both solutions are degassed prior to the experiment to avoid bubble formation.

-

ITC Instrument Setup: The sample cell is filled with the ATIII solution (typically in the low micromolar range), and the injection syringe is filled with the disaccharide solution (at a concentration 10-20 times that of the protein). The experiment is conducted at a constant temperature, for example, 25°C.

-

Titration: A series of small, precise injections of the disaccharide solution into the ATIII solution are performed. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the disaccharide to ATIII. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KA), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip.

Caption: Workflow for Surface Plasmon Resonance.

Methodology:

-

Sensor Chip Preparation: ATIII is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The surface is then blocked to prevent non-specific binding.

-

Binding Analysis: A running buffer (e.g., HBS-EP buffer) is flowed continuously over the sensor surface. Solutions of Heparin Disaccharide I-A at various concentrations are injected over the surface, and the binding (association) is monitored in real-time as a change in response units (RU). After the injection, the running buffer is flowed again to monitor the dissociation of the disaccharide from the immobilized ATIII.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software. The association and dissociation phases are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecular interactions at an atomic level. Chemical shift perturbation and saturation transfer difference (STD) NMR are common techniques to study heparin-protein interactions.

Methodology for Chemical Shift Perturbation:

-

Sample Preparation: A solution of uniformly 15N-labeled ATIII is prepared in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

-

Data Acquisition: A 1H-15N HSQC spectrum of the free ATIII is recorded.

-

Titration: Small aliquots of a concentrated solution of Heparin Disaccharide I-A are added to the ATIII sample. A 1H-15N HSQC spectrum is recorded after each addition.

-

Data Analysis: The spectra are overlaid, and the chemical shift changes of the backbone amide protons and nitrogens of ATIII are monitored. Residues that show significant chemical shift perturbations upon disaccharide binding are identified as being part of or near the binding site.

Conclusion

The interaction between heparin and antithrombin III is a cornerstone of anticoagulant therapy. While the high-affinity binding is attributed to the specific pentasaccharide sequence, understanding the role of its constituent disaccharides, such as Heparin Disaccharide I-A (IdoA2S-GlcNS6S), is crucial for the rational design of novel anticoagulant drugs with improved efficacy and safety profiles. The I-A disaccharide, as the reducing end of the pentasaccharide, plays a significant role in stabilizing the activated conformation of ATIII, even if its direct contribution to the initial binding energy is less pronounced than that of the central trisaccharide. The experimental methodologies detailed in this guide provide a robust framework for further investigating the nuanced structure-function relationships of heparin-derived oligosaccharides and their interactions with key biological targets.

References

- 1. Differential Solvent DEEP-STD NMR and MD Simulations Enable the Determinants of the Molecular Recognition of Heparin Oligosaccharides by Antithrombin to Be Disentangled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of a reducing-end extension on pentasaccharide binding by antithrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic analysis of heparin binding to human antithrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. Resolution of the antithrombin conformational change contribution to heparin rate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Heparin-Derived Disaccharides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparin, a highly sulfated glycosaminoglycan, has been a cornerstone of anticoagulant therapy for over a century.[1] Its complex structure, composed of repeating disaccharide units, is central to its biological activity. The isolation and characterization of these constituent disaccharides have been pivotal in understanding heparin's mechanism of action and in the development of low-molecular-weight heparins (LMWHs). This guide provides an in-depth overview of the historical context, isolation methodologies, and analytical techniques pertinent to heparin-derived disaccharides, tailored for professionals in biomedical research and pharmaceutical development.

Historical Perspective: From Discovery to Structural Elucidation

The journey of heparin began in 1916 with its discovery by Jay McLean, a medical student at Johns Hopkins University, who initially isolated a fat-soluble anticoagulant from canine liver tissue.[2][3] The term "heparin" was coined in 1918 by his mentor, William Henry Howell, referencing its liver origin.[2][3] Early preparations were impure and toxic, limiting their clinical application.[4] It wasn't until the 1930s that significant advancements were made. Erik Jorpes at the Karolinska Institutet elucidated heparin's polysaccharide nature in 1935, and shortly after, techniques for producing safer, non-toxic heparin were perfected, paving the way for its first human trials in May 1935.[2][3]

The complex structure of heparin, a polymer of repeating disaccharide units, posed a significant analytical challenge. It is composed of 1-4 linked uronic acid (either α-L-iduronic acid or β-D-glucuronic acid) and D-glucosamine residues with variable sulfation.[5][6] The elucidation of this structure was a gradual process. Key milestones include:

-

1928: Howell identified one of the sugar components as a uronic acid.[7]

-

1935-36: Sune Bergstrom identified glucosamine as the second major component.[7]

-

1950: Jopes demonstrated that the glucosamine was primarily N-sulfated.[7]

-

1962-68: The major uronic acid was confirmed to be L-iduronic acid, largely through the use of NMR spectroscopy.[7]

The understanding that heparin's anticoagulant activity is mediated through its interaction with antithrombin III (AT) was a major breakthrough.[1] In the early 1980s, a specific pentasaccharide sequence within the heparin chain was identified as the crucial binding site for AT, a discovery that revolutionized the field and spurred the development of LMWHs.[6]

Isolation of Heparin-Derived Disaccharides: Methodologies and Protocols

The structural analysis of heparin at a molecular level necessitates its depolymerization into smaller, more manageable oligosaccharide fragments, primarily disaccharides.[5] This is achieved through either enzymatic or chemical cleavage methods.

Enzymatic Depolymerization

Enzymatic digestion using heparin lyases (also known as heparinases) is a widely used method for the controlled depolymerization of heparin. These enzymes, typically derived from Flavobacterium heparinum, cleave the glycosidic linkages between glucosamine and uronic acid residues via a β-elimination mechanism.[5] Different heparin lyases exhibit distinct substrate specificities, allowing for targeted cleavage.

Experimental Protocol: Enzymatic Digestion of Heparin with Heparinase I, II, and III

Objective: To depolymerize unfractionated heparin (UFH) into its constituent disaccharides for subsequent analysis.

Materials:

-

Unfractionated Heparin (pharmaceutical grade)

-

Heparinase I from Flavobacterium heparinum

-

Heparinase II from Flavobacterium heparinum

-

Heparinase III from Flavobacterium heparinum

-

Sodium acetate buffer (pH 7.0)

-

Calcium acetate

-

Deionized water

-

Centrifugal filters (e.g., 3 kDa MWCO)

Procedure:

-

Sample Preparation: Prepare a solution of heparin at a concentration of 10 mg/mL in sodium acetate buffer containing 2 mM calcium acetate.

-

Enzyme Addition: Add a mixture of Heparinase I, II, and III to the heparin solution. A typical enzyme concentration is 0.1 mIU of each enzyme per mg of heparin.

-

Incubation: Incubate the reaction mixture at 37°C for 24 hours. To monitor the completion of the digestion, an aliquot can be taken at different time points and analyzed by gel electrophoresis or HPLC.

-

Enzyme Inactivation: Inactivate the enzymes by heating the solution at 100°C for 5 minutes.

-

Product Recovery: Centrifuge the reaction mixture through a 3 kDa molecular weight cutoff filter to remove the enzymes. The filtrate contains the heparin-derived disaccharides and smaller oligosaccharides.

-

Lyophilization: The filtrate can be lyophilized to obtain the disaccharide mixture as a dry powder, which can be stored at -20°C for further analysis.

Chemical Depolymerization

Chemical methods offer an alternative to enzymatic digestion for heparin depolymerization. Nitrous acid depolymerization is a common technique that specifically cleaves the glycosidic linkage of N-sulfated glucosamine residues. Other chemical methods include alkaline treatment and oxidative fragmentation using agents like hydrogen peroxide.[5][8]

Experimental Protocol: Nitrous Acid Depolymerization of Heparin

Objective: To selectively cleave heparin at N-sulfated glucosamine residues.

Materials:

-

Unfractionated Heparin

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Sample Preparation: Dissolve heparin in deionized water to a concentration of 20 mg/mL.

-

Reaction Initiation: Cool the heparin solution to 4°C in an ice bath. Add an equal volume of freshly prepared 0.5 M sodium nitrite solution, followed by the dropwise addition of 0.5 M HCl to adjust the pH to approximately 1.5.

-

Reaction: Maintain the reaction at 4°C for 10 minutes with gentle stirring. The reaction time can be adjusted to control the extent of depolymerization.

-

Neutralization: Stop the reaction by adding 1 M NaOH to neutralize the solution to pH 7.0.

-

Desalting: The resulting oligosaccharide mixture can be desalted using size-exclusion chromatography (e.g., a Sephadex G-10 column).

-

Lyophilization: The desalted fractions containing the oligosaccharides are pooled and lyophilized.

Purification and Analysis of Heparin Disaccharides

Following depolymerization, the resulting mixture of disaccharides needs to be separated and analyzed. High-performance liquid chromatography (HPLC) is the cornerstone technique for this purpose.

Strong Anion-Exchange (SAX) HPLC is particularly effective for separating the highly negatively charged heparin disaccharides based on their sulfation patterns.[5]

Experimental Protocol: SAX-HPLC Analysis of Heparin Disaccharides

Objective: To separate and quantify the different disaccharide species produced from heparin depolymerization.

Materials:

-

Lyophilized heparin disaccharide mixture

-

Heparin disaccharide standards

-

Mobile Phase A: Sodium chloride solution (e.g., 10 mM NaCl in water, pH 3.5)

-

Mobile Phase B: High concentration sodium chloride solution (e.g., 2 M NaCl in water, pH 3.5)

-

SAX-HPLC column

Procedure:

-

Sample Preparation: Reconstitute the lyophilized disaccharide mixture in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

HPLC System Setup: Equilibrate the SAX column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).

-

Injection: Inject a known volume of the sample (e.g., 20 µL) onto the column.

-

Gradient Elution: Elute the disaccharides using a linear gradient of increasing salt concentration (e.g., from 0% to 100% Mobile Phase B over 60 minutes).

-

Detection: Monitor the column effluent using a UV detector at 232 nm (the wavelength at which the unsaturated uronic acid formed during enzymatic cleavage absorbs light).

-

Quantification: Identify and quantify the individual disaccharide peaks by comparing their retention times and peak areas to those of known heparin disaccharide standards.

Quantitative Data and Characterization

The precise composition of disaccharides obtained from heparin can vary depending on the source of the heparin (e.g., porcine intestinal mucosa, bovine lung) and the method of depolymerization.[9] The table below summarizes typical disaccharide compositions obtained from porcine heparin.

| Disaccharide Abbreviation | Structure | Typical Abundance (%) in Porcine Heparin |

| ΔUA-GlcNAc | Δ4,5-unsaturated uronic acid - N-acetylglucosamine | 5 - 10 |

| ΔUA-GlcNS | Δ4,5-unsaturated uronic acid - N-sulfoglucosamine | 10 - 15 |

| ΔUA-GlcNAc(6S) | Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-acetylglucosamine | 2 - 5 |

| ΔUA-GlcNS(6S) | Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-sulfoglucosamine | 15 - 20 |

| ΔUA(2S)-GlcNAc | 2-O-sulfo-Δ4,5-unsaturated uronic acid - N-acetylglucosamine | 1 - 3 |

| ΔUA(2S)-GlcNS | 2-O-sulfo-Δ4,5-unsaturated uronic acid - N-sulfoglucosamine | 10 - 15 |

| ΔUA(2S)-GlcNAc(6S) | 2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-acetylglucosamine | < 1 |

| ΔUA(2S)-GlcNS(6S) | 2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-sulfoglucosamine | 30 - 40 |

Data are approximate and can vary between batches and analytical methods.

Further characterization of the isolated disaccharides is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and sulfation patterns.[5]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of heparin-derived disaccharides.

References

- 1. Heparin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparin - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Pioneers of Heparin | MDedge [mdedge.com]

- 5. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heparin: History | Pilgaard Solutions [pilgaardpolymers.com]

- 8. US4981955A - Depolymerization method of heparin - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Heparin Disaccharide I-A Sodium: A Core Building Block in Heparin Synthesis and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heparin, a vital anticoagulant drug, is a complex heterogeneous mixture of sulfated glycosaminoglycans (GAGs).[1] Its biological activity is intrinsically linked to its specific structural motifs, with the disaccharide units serving as the fundamental building blocks. Among these, Heparin Disaccharide I-A sodium salt stands out as a key component, providing crucial insights into heparin's structure-activity relationship and serving as a standard for quality control. This technical guide provides a comprehensive overview of Heparin Disaccharide I-A sodium, its synthesis, analytical characterization, and its role in heparin-mediated biological pathways.

Chemical Structure and Physicochemical Properties

Heparin is primarily composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) linked to a D-glucosamine residue.[2] Heparin Disaccharide I-A is the sodium salt of 2-O-sulfo-α-L-iduronic acid linked to N-acetyl-α-D-glucosamine. The structure of heparin is characterized by a high degree of sulfation, which is critical for its biological activity.[3]

Table 1: Physicochemical Properties of Heparin Disaccharides

| Property | Heparin Disaccharide I-A Sodium | Heparin Disaccharide I-H Sodium Salt | Heparin Disaccharide I-S Sodium Salt | Heparin Disaccharide IV-A Sodium Salt |

| CAS Number | 136098-00-5[4] | 136098-04-9[5] | 136098-10-7[6] | 136098-07-2[] |

| Molecular Formula | C14H20NNaO11 (for IV-A)[] | C12H17NO16S2Na2[5] | C12H15NNa4O19S3[6] | C14H20NNaO11[] |

| Molecular Weight | 401.30 g/mol (for IV-A)[] | 541.37 g/mol [5] | 665.4 g/mol [6] | 401.30 g/mol [] |

| Purity (HPLC) | - | ~99%[5] | - | - |

| Appearance | - | White to faint yellow solid[5] | - | - |

| Storage Temperature | - | −20°C[5] | - | - |

Synthesis and Preparation

Heparin disaccharides, including I-A, are typically prepared through the enzymatic or chemical depolymerization of heparin.[3] The chemoenzymatic synthesis approach has emerged as a powerful tool, offering greater control over the final product structure.[8]

Experimental Protocol: Enzymatic Digestion of Heparin for Disaccharide Analysis

This protocol outlines the general steps for the enzymatic digestion of heparin to yield disaccharide units for analysis.

Materials:

-

Heparin sodium salt

-

Heparinase I, II, and III from Pedobacter heparinus[9]

-

Digestion Buffer (e.g., Tris-HCl)

-

Microcentrifuge tubes

-

Water bath or incubator at 100°C

-

Size exclusion spin columns (MWCO 10,000)[10]

Procedure:

-

Sample Preparation: Dissolve a known amount of heparin in the digestion buffer.

-

Enzyme Addition: Add a mixture of Heparinase I, II, and III to the heparin solution. The combination of these enzymes ensures complete digestion of the polysaccharide into its constituent disaccharides.[10]

-

Incubation: Incubate the reaction mixture under optimal conditions for the enzymes (typically at a specific temperature and for a set duration).

-

Enzyme Inactivation: Terminate the reaction by heating the mixture at 100°C for 5 minutes.[10]

-

Purification: For subsequent analysis such as HPLC, it is often necessary to remove the enzymes. This can be achieved by ultrafiltration using a size exclusion spin column with a molecular weight cutoff of 10,000.[10]

-

Analysis: The resulting disaccharide mixture is then ready for analysis by methods such as High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Heparin Disaccharide Preparation and Analysis

Caption: Workflow for heparin disaccharide preparation and analysis.

Analytical Characterization

The structural characterization and quality control of heparin and its derivatives heavily rely on the analysis of their disaccharide composition.[11] Strong anion-exchange high-performance liquid chromatography (SAX-HPLC) is a widely used technique for the separation and quantification of heparin-derived disaccharides.[12][13]

Experimental Protocol: SAX-HPLC Analysis of Heparin Disaccharides

This protocol provides a general outline for the analysis of heparin disaccharides using SAX-HPLC.

Materials:

-

Heparin disaccharide standards (including I-A)

-

Digested heparin sample

-

Mobile Phase A (e.g., low salt concentration buffer)

-

Mobile Phase B (e.g., high salt concentration buffer)

-

SAX-HPLC column

-

HPLC system with UV detector (232 nm)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each heparin disaccharide standard.[12]

-

Calibration Curve: Generate a linear calibration curve for each standard by plotting peak area against concentration (R² values should be > 0.998).[12]

-

Sample Injection: Inject the digested heparin sample onto the SAX-HPLC column.

-

Elution: Elute the disaccharides using a salt gradient (a mixture of Mobile Phase A and B).

-

Detection: Detect the eluted disaccharides by monitoring the UV absorbance at 232 nm.[12]

-

Quantification: Identify and quantify the disaccharides in the sample by comparing their retention times and peak areas to the standard curves.

Table 2: HPLC Parameters for Heparin Disaccharide Analysis

| Parameter | Value |

| Column | TSK guard column (6 mm × 4 cm), TSK SWXL 4000 column (7.8 mm × 30 cm), and TSK SWXL 3000 column (7.8 mm × 30 cm) in series |

| Mobile Phase | 0.1 M ammonium acetate and 0.02 % sodium azide in water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30 °C |

| Detection | Refractive index detection |

Role in Biological Signaling Pathways

Heparin and heparan sulfate proteoglycans (HSPGs) play crucial roles in various biological processes by interacting with a wide range of proteins, including growth factors and their receptors.[14][15]

Heparin-Antithrombin III (ATIII) Signaling Pathway

The primary anticoagulant activity of heparin is mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor.[16] Heparin binds to ATIII, inducing a conformational change that accelerates the inactivation of coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.[16] The specific pentasaccharide sequence within heparin responsible for high-affinity binding to ATIII is well-characterized.[17]

Caption: Heparin's anticoagulant activity via ATIII.

Heparin and Fibroblast Growth Factor (FGF) Signaling

Heparin and HSPGs are essential co-receptors for fibroblast growth factors (FGFs).[18] They facilitate the binding of FGFs to their high-affinity FGF receptors (FGFRs), leading to receptor dimerization, activation, and downstream signaling.[14][19] This signaling cascade is involved in numerous cellular processes, including proliferation, differentiation, and migration.[20]

Caption: Heparin's role in FGF signaling.

Conclusion

Heparin Disaccharide I-A sodium is a fundamental component for understanding the complex structure and function of heparin. Its availability as a well-characterized standard is indispensable for the quality control of pharmaceutical heparin and for research into the structure-activity relationships of heparin and heparan sulfate. The detailed protocols and pathways described in this guide provide a solid foundation for researchers and professionals working in the field of glycobiology and drug development.

References

- 1. nihs.go.jp [nihs.go.jp]

- 2. diva-portal.org [diva-portal.org]

- 3. Engineering of routes to heparin and related polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEPARIN DISACCHARIDE I-A SODIUM | 136098-00-5 [chemicalbook.com]

- 5. Heparin disaccharide I-H 136098-04-9 [sigmaaldrich.com]

- 6. Heparin disaccharide I-S sodium salt | C12H15NNa4O19S3 | CID 11227643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Heparan sulfate/heparin digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyphenated techniques for the analysis of heparin and heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of heparan sulfate in fibroblast growth factor signalling: a structural view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heparin is essential for optimal cell signaling by FGF21 and for regulation of βKlotho cellular stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticoagulant and signaling functions of antithrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. journals.physiology.org [journals.physiology.org]

Spectroscopic Properties of Heparin Disaccharide I-A Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Heparin Disaccharide I-A sodium salt, scientifically known as ΔUA(2S)-GlcNAc (2-O-sulfated α-L-idopyranuronic acid linked to N-acetyl-D-glucosamine). This document is intended to serve as a core resource for researchers and professionals involved in the study, characterization, and application of heparin-derived oligosaccharides.

Introduction to Heparin Disaccharide I-A

Heparin, a highly sulfated glycosaminoglycan, plays a critical role in numerous biological processes, most notably as a clinical anticoagulant. Its biological activity is largely determined by its specific oligosaccharide sequences and sulfation patterns. Heparin Disaccharide I-A is a fundamental building block of heparin, produced by the enzymatic digestion of the heparin polymer. Understanding its structural and spectroscopic characteristics is crucial for quality control, structure-activity relationship studies, and the development of novel heparin-based therapeutics.

Spectroscopic Data

The unique structural features of Heparin Disaccharide I-A give rise to characteristic spectroscopic signatures. The following sections and tables summarize the key quantitative data obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of heparin disaccharides. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local chemical environment, including sulfation patterns and glycosidic linkages.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| ΔUA(2S) Residue | ||

| H1 | ~5.2 | ~98.0 |

| H2 | ~4.3 | ~75.0 |

| H3 | ~4.2 | ~70.0 |

| H4 | ~5.9 | ~80.0 |

| H5 | - | ~145.0 (C=C) |

| C6 (COO⁻) | - | ~175.0 |

| GlcNAc Residue | ||

| H1 | ~5.4 | ~95.0 |

| H2 | ~3.7 | ~55.0 |

| H3 | ~3.8 | ~72.0 |

| H4 | ~3.7 | ~79.0 |

| H5 | ~3.9 | ~75.0 |

| H6a/H6b | ~3.8 / ~3.9 | ~61.0 |

| N-Acetyl (CH₃) | ~2.05 | ~23.0 |

| N-Acetyl (C=O) | - | ~175.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, temperature, and presence of counter-ions. Data is compiled from typical values reported in the literature for similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information and fragmentation patterns that aid in the identification and sequencing of heparin disaccharides.

Table 2: Mass Spectrometry Data for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈NNaO₁₃S |

| Monoisotopic Mass | 479.0397 Da |

| Average Mass | 479.35 Da |

| Observed m/z (Negative Ion Mode) | |

| [M-H]⁻ | 478.0 |

| [M-Na+H-H]⁻ | 456.0 |

| [M-SO₃-H]⁻ | 398.0 |

Note: The observed m/z values can vary based on the ionization method and instrument settings. Fragmentation patterns can reveal the loss of sulfate groups (SO₃) and cross-ring cleavages.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide I of N-acetyl group) |

| ~1610 | COO⁻ asymmetric stretching (carboxylate) |

| ~1560 | N-H bending (amide II of N-acetyl group) |

| ~1410 | COO⁻ symmetric stretching (carboxylate) |

| ~1240 | S=O stretching (sulfate group) |

| ~1060 | C-O stretching (glycosidic linkage and alcohols) |

| ~850 | C-O-S stretching (sulfate ester) |

Note: Peak positions can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions. The spectrum is a composite of the vibrations of all functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The unsaturated uronic acid (ΔUA) residue, created by enzymatic cleavage of heparin, possesses a double bond that absorbs UV light, providing a convenient method for detection and quantification.

Table 4: UV-Vis Spectroscopic Data for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

| Parameter | Value |

| Maximum Absorbance (λmax) | ~232 nm |

| Molar Extinction Coefficient (ε) | ~5500 M⁻¹cm⁻¹ |

Note: The molar extinction coefficient is a constant that relates absorbance to concentration and is crucial for quantitative analysis.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate spectroscopic analysis of Heparin Disaccharide I-A.

NMR Spectroscopy of Heparin Disaccharides

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve 1-5 mg of Heparin Disaccharide I-A sodium salt in 0.5 mL of deuterium oxide (D₂O, 99.9%). For quantitative measurements, a known amount of an internal standard (e.g., TSP) can be added.

-

Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HDO signal.

-

Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 5 seconds, and 16-64 scans.

-

-

2D NMR Acquisition (for detailed assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the sugar rings.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (sugar residue).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, useful for assigning linkages and quaternary carbons.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Calibrate the ¹H spectrum to the residual HDO signal (typically 4.79 ppm at 25°C). Assign the signals based on their chemical shifts, coupling constants, and correlations in the 2D spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) of Heparin Disaccharides

Objective: To separate and identify Heparin Disaccharide I-A and determine its accurate mass.

Protocol:

-

Sample Preparation: Dissolve the disaccharide sample in the mobile phase starting conditions at a concentration of approximately 10-100 µg/mL.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used with an ion-pairing agent.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with an ion-pairing agent like tributylamine) and an organic solvent (e.g., acetonitrile).

-

Gradient: A typical gradient runs from a low to a high concentration of the organic solvent over 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used due to the anionic nature of the sulfated disaccharide.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.

-

MS Scan: Acquire full scan mass spectra over a range of m/z 100-1000.

-

MS/MS (Tandem MS): To obtain fragmentation data for structural confirmation, select the [M-H]⁻ ion for collision-induced dissociation (CID).

-

-

Data Analysis: Identify the peak corresponding to Heparin Disaccharide I-A based on its retention time and accurate mass. Analyze the MS/MS spectrum to confirm the structure through characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Heparin disaccharides, including I-A, can modulate various biological signaling pathways. The following diagrams illustrate a conceptual workflow for analyzing these interactions and a simplified representation of a relevant signaling pathway.

Conclusion

The spectroscopic properties of Heparin Disaccharide I-A sodium salt provide a detailed fingerprint of its unique chemical structure. The combination of NMR, mass spectrometry, FTIR, and UV-Vis spectroscopy allows for its unambiguous identification and quantification. The provided experimental protocols serve as a starting point for researchers to perform these analyses in their own laboratories. Furthermore, understanding the role of specific disaccharides like I-A in modulating signaling pathways is a burgeoning area of research with significant therapeutic potential. This guide serves as a foundational resource to aid in these endeavors.

Unraveling the Sulfation Code: A Technical Guide to the Sulfation Pattern of Heparin Disaccharide I-A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sulfation pattern of Heparin disaccharide I-A, a critical structural component of the highly sulfated glycosaminoglycan, heparin. Understanding the precise sulfation of this disaccharide is paramount for researchers in glycobiology, scientists developing heparin-based therapeutics, and professionals involved in the quality control of anticoagulant drugs. This document details the biosynthesis of heparin, presents quantitative data on the composition of heparin disaccharides, outlines key experimental protocols for sulfation analysis, and provides visual representations of the relevant biological and experimental pathways.

The Significance of Sulfation in Heparin's Function

Heparin, a naturally occurring polysaccharide, is a vital anticoagulant used in a wide range of clinical applications.[1] Its biological activity is intrinsically linked to its complex and heterogeneous structure, particularly the arrangement of sulfate groups along its polysaccharide chain.[2] These sulfate groups create specific binding sites for proteins, most notably antithrombin III, thereby potentiating its anticoagulant effect. The most abundant repeating unit in heparin is a trisulfated disaccharide composed of a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine. This key structural motif, often referred to as Heparin Disaccharide I-A (ΔUA,2S–GlcNAc,6S), plays a pivotal role in heparin's biological functions.

Quantitative Analysis of Heparin Disaccharide Composition

The precise composition of disaccharides in heparin can vary depending on the animal and tissue source. Porcine intestinal mucosa is the primary source for pharmaceutical heparin. The following table summarizes the quantitative abundance of the major disaccharides found in porcine mucosal heparin, highlighting the prevalence of the trisulfated disaccharide corresponding to Heparin Disaccharide I-A.

| Disaccharide Structure | Common Name | Abbreviation | Relative Abundance (%) in Porcine Mucosal Heparin |

| ΔUA2S-GlcNS6S | Trisulfated disaccharide | I-A | ~68%[2] |

| ΔUA2S-GlcNS | N,2-disulfated disaccharide | ~3%[2] | |

| ΔUA-GlcNS6S | N,6-disulfated disaccharide | - | |

| ΔUA2S-GlcNAc6S | 2,6-disulfated disaccharide | - | |

| ΔUA-GlcNAc6S | 6-sulfated disaccharide | - | |

| ΔUA2S-GlcNAc | 2-sulfated disaccharide | - | |

| ΔUA-GlcNS | N-sulfated disaccharide | - | |

| ΔUA-GlcNAc | Unsulfated disaccharide | - |

Note: The abundance of less common disaccharides can vary. This table focuses on the most prevalent structures.

Experimental Protocols for Sulfation Pattern Analysis

The determination of the sulfation pattern of heparin disaccharides relies on a combination of enzymatic digestion followed by sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Digestion of Heparin

This protocol outlines the complete depolymerization of heparin into its constituent disaccharides using a cocktail of heparinases.

Materials:

-

Heparin sample (e.g., from porcine intestinal mucosa)

-

Heparinase I, II, and III enzymes

-

Digestion Buffer: 50 mM sodium phosphate buffer with 5 mM CaCl₂, pH 7.45

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Heating block or boiling water bath at 100°C

-

Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

-

Sample Preparation: Dissolve the heparin sample in the digestion buffer to a final concentration of 1-10 mg/mL.

-

Enzyme Addition: To 50 µL of the heparin solution, add a mixture of heparinase I (3.2 mU), heparinase II (3.2 mU), and heparinase III (1.6 mU).[3]

-

Incubation: Incubate the reaction mixture at 37°C for 24-48 hours to ensure complete digestion. For optimal results, a sequential addition of enzymes can be performed.[3]

-

Reaction Termination: Terminate the enzymatic reaction by heating the sample at 100°C for 5 minutes.

-

Sample Cleanup: Centrifuge the digested sample to pellet any denatured protein. To remove the enzymes and any undigested larger fragments, pass the supernatant through a 10 kDa molecular weight cutoff centrifugal filter. The filtrate containing the disaccharides is collected for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol describes the separation and quantification of heparin-derived disaccharides using ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS).

Instrumentation:

-

UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 μm)

-

Electrospray ionization mass spectrometer (ESI-MS)

Reagents:

-

Eluent A: 85:15 (v/v) water/acetonitrile containing 12 mM tributylamine (TrBA) and 38 mM ammonium acetate (NH₄OAc), pH 6.5.[4]

-

Eluent B: 35:65 (v/v) water/acetonitrile containing 12 mM TrBA and 38 mM NH₄OAc, pH 6.5.[4]

-

Disaccharide standards for calibration.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with Eluent A at a flow rate of 100 µL/min.

-

Injection: Inject the prepared disaccharide sample onto the column.

-

Chromatographic Separation: Elute the disaccharides using a gradient of Eluent B. A typical gradient might be a linear increase from 0% to 100% Eluent B over 30 minutes.[4]

-

Mass Spectrometric Detection: The column effluent is directly introduced into the ESI-MS source. Set the mass spectrometer to operate in negative ion mode to detect the sulfated disaccharides. Monitor the specific m/z values for each expected disaccharide.

-

Quantification: Generate calibration curves using known concentrations of disaccharide standards. Quantify the amount of each disaccharide in the sample by comparing its peak area to the corresponding calibration curve.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1D and 2D NMR spectroscopy provide detailed structural information on the intact heparin polymer, including the identification and quantification of different monosaccharide and disaccharide units.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

-

Weigh 10-40 mg of the heparin sodium sample into a 5 mm NMR tube.[5]

-

Dissolve the sample in 0.6 mL of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP).[5]

¹H-NMR Spectroscopy:

-

Acquisition: Acquire a one-dimensional proton NMR spectrum at 25°C. Key parameters include a 90-degree pulse width, an acquisition time of at least 1 second, and a relaxation delay of 20 seconds to ensure quantitative results.[5]

-

Analysis: The anomeric proton signals (around 4.5-5.5 ppm) are particularly informative for identifying different sugar residues and their linkages. The N-acetyl proton signal of heparin appears around 2.04 ppm.[5]

²D-NMR (HSQC) Spectroscopy:

-

Acquisition: Acquire a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates proton and carbon signals, providing much greater resolution and allowing for more precise quantification of different structural motifs.

-

Analysis: Integrate the cross-peak volumes in the HSQC spectrum to determine the relative abundance of different monosaccharide and disaccharide units within the heparin chain.[2] This method is highly reproducible and can be used to compare different batches of heparin.[6]

Visualizing the Pathways

To better understand the processes involved in determining the sulfation pattern of Heparin disaccharide I-A, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways.

Caption: Biosynthetic pathway of heparin in the Golgi apparatus.

References

- 1. Structural Analysis of Heparin Using NMR Spectroscopy and Chemometrics | Bruker [bruker.com]

- 2. Heparins Sourced From Bovine and Porcine Mucosa Gain Exclusive Monographs in the Brazilian Pharmacopeia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultraperformance ion-pairing liquid chromatography with on-line electrospray ion trap mass spectrometry for heparin disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bfarm.de [bfarm.de]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to Heparin Disaccharide I-A Sodium and Related Compounds for Researchers

This technical guide provides comprehensive information on Heparin Disaccharide I-A sodium salt, including its Chemical Abstracts Service (CAS) number, product specifications, and applications. Due to their structural and functional relevance in research, this guide also incorporates detailed information on the closely related and more frequently studied heparin disaccharides I-H and I-S. This document is intended for researchers, scientists, and drug development professionals working with glycosaminoglycans and their derivatives.

Introduction to Heparin Disaccharides